Terpendole I
Overview
Description
Terpendole I is a fungal indole diterpene, a class of compounds known for their complex molecular structures and significant biological activities. These compounds are typically isolated from fungi and have been found to exhibit various biological activities, including tremorgenicity, insecticidal properties, and pollen growth inhibition . This compound, in particular, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terpendole I involves the construction of a decahydro-1H-benzo[f]chromene system using an intermolecular Diels-Alder reaction. The starting materials for this synthesis include 2-methyl-1,3-cyclohexanedione and indole-2-carboxylic acid . The reaction conditions typically involve the use of a dienophile and a diene intermediate, which undergo cyclization to form the desired product.
Industrial Production Methods: The fungus Albophoma yamanashiensis has been identified as a natural producer of this compound .
Chemical Reactions Analysis
Types of Reactions: Terpendole I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may have different inhibitory effects on ACAT .
Scientific Research Applications
Terpendole I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of indole diterpenes. In biology, this compound is used to investigate the mechanisms of fungal secondary metabolite production and their ecological roles. In medicine, its inhibitory effect on ACAT makes it a potential candidate for developing treatments for cholesterol-related disorders .
Mechanism of Action
The mechanism of action of terpendole I involves its inhibition of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby affecting cholesterol metabolism . This inhibition is achieved through the binding of this compound to the active site of ACAT, preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Terpendole I is part of a larger family of indole diterpenes, which includes compounds such as terpendole E, paspalinine, and paxilline . These compounds share a common core structure consisting of a cyclic diterpene skeleton and an indole moiety. each compound exhibits unique biological activities and structural features. For example, terpendole E is known for its inhibitory effect on the mitotic kinesin Eg5, while paxilline is a potent tremorgenic mycotoxin . The uniqueness of this compound lies in its specific inhibition of ACAT, which distinguishes it from other indole diterpenes with different molecular targets and biological activities .
Properties
IUPAC Name |
(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOANWZRKXOJTC-ZWNZASDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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